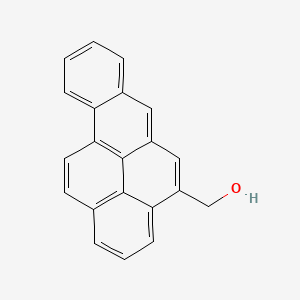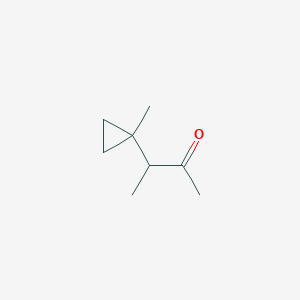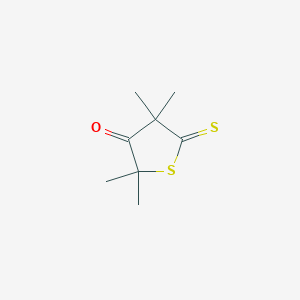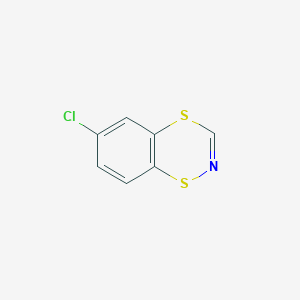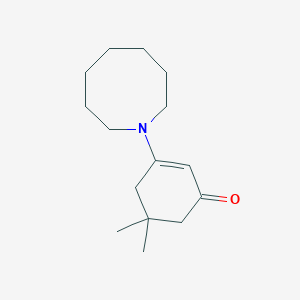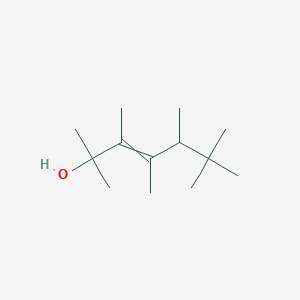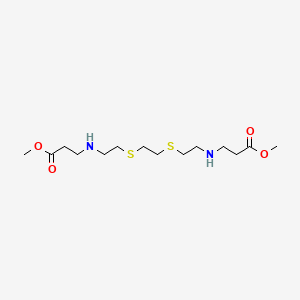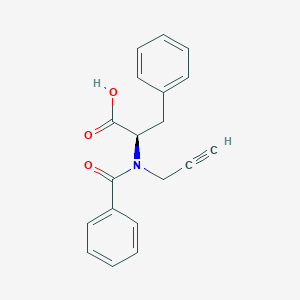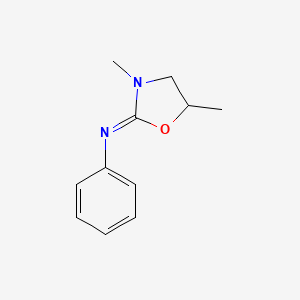
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of N-phenylhydroxylamine with 3,5-dimethyl-2-oxazolidinone under acidic conditions. The reaction typically proceeds at room temperature and requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Another approach involves the cyclization of N-phenyl-3,5-dimethyl-2-aminoalcohol with formaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide, which promotes the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and high-yield production of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of open-chain amines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity. Additionally, the compound’s ability to form stable complexes with metal ions can influence its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-one: Similar structure but with a carbonyl group instead of an imine group.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-thiazolidin-2-imine: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-thione: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring and a thione group instead of an imine group.
Uniqueness
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is unique due to its specific combination of functional groups and structural features. The presence of the imine group and the phenyl group attached to the nitrogen atom imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80099-31-6 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3,5-dimethyl-N-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-9-8-13(2)11(14-9)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
ASJQIRXRRIDUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=NC2=CC=CC=C2)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)


![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
